Product packaging for Magnesium Hypophosphite(Cat. No.:CAS No. 10377-57-8)

Magnesium Hypophosphite

Cat. No.: B1143777
CAS No.: 10377-57-8
M. Wt: 152.27 g/mol
InChI Key: SEQVSYFEKVIYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Magnesium Hypophosphite is a useful research compound. Its molecular formula is H2MgO4P2+2 and its molecular weight is 152.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2MgO4P2+2 B1143777 Magnesium Hypophosphite CAS No. 10377-57-8

Properties

CAS No.

10377-57-8

Molecular Formula

H2MgO4P2+2

Molecular Weight

152.27 g/mol

IUPAC Name

magnesium phosphenous acid

InChI

InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;

InChI Key

SEQVSYFEKVIYCP-UHFFFAOYSA-N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Magnesium Hypophosphite

Classical Precipitation and Crystallization Techniques

Precipitation and crystallization are central to the industrial and laboratory-scale production of magnesium hypophosphite. These techniques involve the formation of the solid product from a solution, followed by purification. The two main pathways are direct acid-base neutralization and double decomposition reactions.

This approach leverages the fundamental reaction between a base and an acid to produce a salt and water. It is a direct and common method for synthesizing this compound. google.comresearchgate.net

This compound can be synthesized through the neutralization of hypophosphorous acid with a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). google.comprocurementresource.com This reaction is a straightforward acid-base synthesis that yields this compound and water. procurementresource.com The process involves carefully controlling the stoichiometry to ensure a complete reaction and high purity of the final product.

The general chemical equations for these reactions are:

MgO + 2H₃PO₂ → Mg(H₂PO₂)₂ + H₂O

Mg(OH)₂ + 2H₃PO₂ → Mg(H₂PO₂)₂ + 2H₂O

ReactantsProductsReaction Type
Magnesium Oxide (MgO) or Magnesium Hydroxide (Mg(OH)₂) + Hypophosphorous Acid (H₃PO₂)This compound (Mg(H₂PO₂)₂) + Water (H₂O)Acid-Base Neutralization

An alternative and commonly adopted method is the double decomposition (or metathesis) reaction. daneshyari.com This process involves reacting a soluble magnesium salt, such as magnesium chloride (MgCl₂), with sodium hypophosphite (NaH₂PO₂). google.comdaneshyari.com This pathway is often preferred because it avoids the direct handling of hypophosphorous acid and allows for easier control over the product's crystalline morphology and purity. google.comdaneshyari.com The reaction results in the precipitation of this compound, while a soluble sodium salt remains in the solution. google.com

The reaction can be represented as:

MgCl₂ + 2NaH₂PO₂ → Mg(H₂PO₂)₂ + 2NaCl

ReactantsProductsReaction Type
Soluble Magnesium Salt (e.g., MgCl₂) + Sodium Hypophosphite (NaH₂PO₂)This compound (Mg(H₂PO₂)₂) + Soluble Sodium Salt (e.g., NaCl)Double Decomposition (Metathesis)

To obtain this compound with desired specifications, such as high purity and a specific crystalline form (often the hexahydrate), precise control over crystallization parameters is essential.

Temperature is a critical parameter in the synthesis of this compound. The hypophosphite ion (H₂PO₂⁻) is susceptible to thermal decomposition at elevated temperatures. To prevent this degradation, reaction temperatures are carefully managed. For instance, in double decomposition reactions, the process is typically carried out at a temperature between 20°C and 60°C. google.comprocurementresource.com It is crucial to maintain temperatures below 80°C to avoid the decomposition of the hypophosphite ions. Heating the compound above 200°C can lead to significant decomposition, which may produce flammable phosphine (B1218219) gas.

To achieve a high degree of purity, crude this compound is subjected to recrystallization. This standard purification technique involves dissolving the synthesized compound in a minimum amount of a hot solvent, typically water, followed by slow cooling of the solution. scribd.comuomustansiriyah.edu.iq As the solution cools, the solubility of the this compound decreases, causing it to crystallize out, while impurities tend to remain dissolved in the mother liquor. uomustansiriyah.edu.iq This process yields high-purity this compound hexahydrate (Mg(H₂PO₂)₂·6H₂O). The purified crystals are then collected, often via vacuum filtration, and dried. scribd.comtiu.edu.iq

ParameterMethod/SpecificationPurpose
Temperature Control Maintain reaction temperature between 20-60°C; keep below 80°C. google.comprocurementresource.comTo prevent the thermal decomposition of the hypophosphite ion.
Purification Recrystallization from an aqueous solution.To remove impurities and obtain high-purity this compound hexahydrate.
Crystallization Slow cooling of a saturated solution. scribd.comTo promote the formation of well-defined, pure crystals. scribd.com

Advanced Synthetic Approaches and Process Development

Investigation of Novel Synthetic Routes for Morphology Control (e.g., Nano-Magnesium Hypophosphite)

The synthesis of nano-sized this compound is an area of growing research interest, driven by the unique properties that nanomaterials exhibit compared to their bulk counterparts. While direct synthesis methods for nano-magnesium hypophosphite are not extensively detailed in the available literature, related research on nano-magnesium phosphates and hydroxides provides insights into potential pathways and the importance of morphology control.

Chemical precipitation is a common method for preparing nano-sized magnesium phosphates. chalcogen.ro This technique involves reacting soluble salts, such as magnesium chloride (MgCl₂·6H₂O) with potassium phosphates (K₂HPO₄ or K₃PO₄), under controlled conditions to precipitate nanoparticles. chalcogen.ro Characterization using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) has shown that this method can produce nanoparticle clusters in the 1-3 µm range, with individual nanoparticles being irregular in shape and sized between 20-200 nm. chalcogen.ro

Hydrothermal synthesis is another established method for producing nano-magnesium hydroxide (Mg(OH)₂), a precursor for other magnesium compounds. nih.govmdpi.com This technique involves reacting a magnesium precursor, like magnesium oxide or magnesium chloride, in a sealed, heated aqueous environment. nih.govmdpi.com The key advantages of the hydrothermal method include excellent control over crystallite size and morphology, and a low degree of agglomeration. mdpi.com Researchers have demonstrated that by using surfactants during hydrothermal synthesis, it is possible to control the morphology of nano-magnesium hydroxide, leading to structures like nano-flakes. nih.gov The use of surfactants helps to prevent particle aggregation and clumping, which can otherwise occur in their absence. nih.govmdpi.com

These methods for producing related nano-magnesium compounds suggest that similar principles could be applied to the synthesis of nano-magnesium hypophosphite. Key strategies would likely involve:

Controlled Precipitation: Reacting a soluble magnesium salt with a hypophosphite source under dilute conditions.

Use of Surfactants: Incorporating surfactants or modifying agents during synthesis to direct crystal growth and prevent agglomeration. nih.gov

Hydrothermal/Solvothermal Techniques: Employing high-temperature and high-pressure synthesis in aqueous or non-aqueous solvents to control particle size and crystallinity. nih.gov

Further research is needed to adapt these methodologies specifically for this compound and to fully characterize the resulting nanomaterials.

Development of Sustainable and Environmentally Benign Synthesis Methods

The development of sustainable and environmentally friendly synthesis methods for this compound is a key focus, driven by increasing regulatory scrutiny and a desire for greener chemical processes. imarcgroup.compmarketresearch.com Traditional chemical synthesis routes often involve multiple steps and can generate significant waste. researchgate.net

One approach to more sustainable synthesis involves the use of environmentally benign precursors. For instance, research on the synthesis of magnesium whitlockite, a type of magnesium phosphate (B84403), has demonstrated a successful large-scale, green synthesis method using gypsum as a precursor. nih.gov This dissolution-precipitation method is cost-effective and avoids the need for meticulous monitoring of pH and temperature, representing a significant improvement in efficiency and environmental impact. nih.gov

Solvent-free reaction conditions are another avenue for developing greener synthesis processes. rsc.org Research has shown that the addition of hypophosphite to alkenes can be achieved in high yields under solvent-free conditions at elevated temperatures. rsc.org This approach eliminates the environmental and cost issues associated with solvent use and disposal.

Furthermore, efforts are being made to replace hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) with safer alternatives. researchgate.net Sodium hypophosphite (NaH₂PO₂), a stable and inexpensive compound, is being explored as a green phosphorus source in catalytic reactions to produce various organophosphorus compounds. mdpi.com Palladium-catalyzed reactions using sodium hypophosphite have been developed to synthesize diarylphosphinates in a one-pot process, which is more step-efficient and economical. mdpi.com

The production of phosphorus derivatives can generate toxic byproducts and acidic wastewater, leading to increased waste treatment costs. pmarketresearch.com Stricter environmental regulations, such as those in Southeast Asia, have driven up these costs by 20–25% since 2021. pmarketresearch.com This economic pressure, combined with a growing market demand for sustainable products, is accelerating the adoption of greener manufacturing practices in the specialty inorganic chemicals sector. imarcgroup.comeuropa.eu

Industrial Process Optimization and Production Efficiency

Impact of Stoichiometric Ratios on Synthesis Yield and Purity

In the industrial production of this compound, the stoichiometric ratio of reactants is a critical parameter that directly influences the yield and purity of the final product. The most common synthesis method involves the reaction of a soluble magnesium salt with a hypophosphite salt, or the neutralization of hypophosphorous acid with a magnesium base.

Similarly, when synthesizing this compound from magnesium oxide (MgO) and hypophosphorous acid (H₃PO₂), the stoichiometry of the reaction is key. The balanced chemical equation for this reaction is: MgO + 2H₃PO₂ → Mg(H₂PO₂)₂ + H₂O

Maintaining the correct molar ratios as dictated by this equation is fundamental to achieving a high yield of the desired product. An excess of either reactant will result in impurities that must be removed in downstream processing.

The importance of stoichiometry is not unique to this compound synthesis. For example, in the production of other phosphorus compounds, varying stoichiometric ratios can lead to the formation of different products. researchgate.net In a patented method for the joint production of calcium, magnesium, and aluminum hypophosphites, careful control of the ratio between a hydration sodium hypophosphite and soluble metal salts is emphasized to achieve a high comprehensive yield and product purity. google.com This process reports a high utilization rate of the hypophosphite ion, exceeding 95%, which underscores the economic and resource efficiency benefits of precise stoichiometric control. google.com

The table below illustrates the impact of reactant ratios on product formation.

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Expected Outcome
Sodium Hypophosphite (NaH₂PO₂)Magnesium Hydroxide (Mg(OH)₂)2:1High yield and purity of this compound.
Magnesium Oxide (MgO)Hypophosphorous Acid (H₃PO₂)1:2Efficient conversion to this compound.
Hydrated Sodium HypophosphiteSoluble Magnesium SaltVaries based on processHigh utilization rate of hypophosphite ion (>95%). google.com

This table is generated based on established chemical principles and data from cited sources.

Influence of Raw Material Purity on Product Consistency

The purity of raw materials is a cornerstone of quality control in the manufacturing of specialty inorganic chemicals, including this compound. europa.eu The consistency and quality of the final product are directly linked to the purity of the starting materials, such as magnesium oxide, magnesium hydroxide, and hypophosphorous acid. procurementresource.comprocurementresource.com

Impurities in raw materials can have several detrimental effects on the production process and the final product. For instance, metallic impurities like iron, calcium, and silicon compounds in magnesium oxide can potentially interfere with the synthesis reaction, although some studies suggest they may not significantly affect the mechanical strength of the final compound in certain applications. researchgate.net However, for high-purity applications, such as in the electronics or pharmaceutical industries, even trace amounts of impurities can be unacceptable. pmarketresearch.com

The presence of impurities can lead to:

Side Reactions: Unwanted chemical reactions can occur, leading to the formation of byproducts that reduce the yield of this compound and complicate the purification process.

Inconsistent Product Quality: Variations in the impurity profile of raw materials from batch to batch can result in inconsistent product characteristics, such as color, solubility, and reactivity.

Reduced Performance: In applications like flame retardants or catalysts, impurities can negatively impact the performance of the this compound. imarcgroup.com

To ensure product consistency, manufacturers often rely on high-purity raw materials and have stringent quality control measures in place. procurementresource.com The competition in the specialty inorganic chemicals market is often based on quality rather than price, further emphasizing the importance of using pure starting materials. europa.eu

The table below summarizes the potential impact of common impurities in raw materials used for this compound synthesis.

Raw MaterialCommon ImpuritiesPotential Impact on Product Consistency
Magnesium Oxide (MgO)Silicon, Calcium, Iron compounds researchgate.netMay not affect mechanical strength in some applications, but can be critical for high-purity grades. researchgate.net
Hypophosphorous Acid (H₃PO₂)Other phosphorus oxyacids, heavy metalsCan lead to the formation of phosphate or phosphite (B83602) salts, affecting purity and performance.
Sodium Hypophosphite (NaH₂PO₂)Sulfates, chloridesMay remain as soluble impurities in the final product if not properly removed during purification.

This table is illustrative and based on general principles of chemical manufacturing and data from cited sources.

Energy Consumption and Cost Efficiency in Manufacturing Processes

The synthesis of this compound often requires heating to facilitate the reaction, with temperatures typically controlled below 80°C to prevent the decomposition of the hypophosphite ion. After the reaction, the product is often purified by recrystallization, which involves dissolving the crude product in hot water and then cooling it to precipitate the purified crystals. This heating and cooling cycle consumes considerable energy. The final step usually involves drying the purified product, which is another energy-intensive process. google.com

Optimizing energy consumption is crucial for improving the cost-efficiency of production. This can be achieved through various strategies, including:

Heat Integration: Utilizing heat exchangers to recover and reuse waste heat from different parts of the process.

Efficient Equipment: Employing modern, energy-efficient equipment for heating, drying, and mixing.

A study on U.S. magnesium manufacturing highlighted significant potential for energy savings through the adoption of best available technologies and the implementation of R&D technologies. energy.gov While this study focused on magnesium metal and alloys, the principles of energy efficiency are applicable to the production of magnesium compounds as well.

The table below outlines key areas for energy and cost savings in the manufacturing of this compound.

Process StepKey Energy/Cost FactorPotential for Optimization
Synthesis Reaction Heating and mixingOptimizing reaction temperature and time; using efficient mixing equipment.
Purification Recrystallization (heating and cooling)Heat integration; optimizing solvent use.
Drying Evaporation of waterEmploying energy-efficient drying technologies (e.g., vacuum drying).
Raw Materials Cost and purityMaximizing reaction yield; sourcing high-purity materials to reduce purification costs. procurementresource.com

This table is based on general chemical engineering principles and data from the cited sources.

Structural Elucidation and Crystallographic Analysis of Magnesium Hypophosphite

Crystal Structure Determination and Polymorphism

The primary method for determining the exact atomic arrangement in a crystalline solid is X-ray diffraction. This technique has been instrumental in characterizing the structure of magnesium hypophosphite, particularly its hydrated forms.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information. By analyzing the diffraction pattern of a single, well-ordered crystal, researchers can map out the positions of individual atoms in the unit cell, the fundamental repeating unit of the crystal.

This compound is commonly found in its hexahydrate form, with the chemical formula Mg(H₂O)₆₂. Single-crystal X-ray diffraction studies have been pivotal in characterizing this hydrated species. These studies reveal that the magnesium ion is octahedrally coordinated to six water molecules, forming the complex cation [Mg(H₂O)₆]²⁺. The hypophosphite anions, (H₂PO₂)⁻, are not directly bonded to the magnesium ion but are situated in the crystal lattice, participating in a network of hydrogen bonds.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Research has identified the existence of at least one new polymorph of hexaaquamagnesium(II) bis(hypophosphite). mst.edu This discovery indicates that the compound can crystallize in different arrangements under varying conditions, which could influence its physical properties. The magnesium(II) cations in this new polymorph are arranged in a pseudo-face-centered cubic lattice. mst.edu Further investigation into the phase relationships between these polymorphs would be necessary to understand their relative stabilities and the conditions under which each form is favored.

The final stage of a single-crystal X-ray diffraction study involves the refinement of the structural model. This process optimizes the atomic coordinates and introduces anisotropic displacement parameters (ADPs), also known as thermal ellipsoids. ADPs describe the anisotropic thermal motion of each atom, providing a more accurate representation of the atom's position as a time-averaged probability ellipsoid rather than a fixed point. This refinement leads to a highly precise structural model with low residual factors, indicating a good agreement between the experimental diffraction data and the calculated model. For this compound hexahydrate, this refinement would provide precise bond lengths and angles for both the [Mg(H₂O)₆]²⁺ cation and the H₂PO₂⁻ anion, as well as the parameters describing their thermal vibrations within the crystal lattice.

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

While single-crystal XRD provides detailed information about a perfect crystal, powder X-ray diffraction (PXRD) is an essential tool for characterizing bulk, polycrystalline materials. The PXRD pattern is a fingerprint of a crystalline solid and is used for phase identification, purity assessment, and to gain insights into the crystal structure of the bulk sample.

Coordination Chemistry and Intermolecular Interactions

The crystal structure of this compound hexahydrate is not solely defined by the arrangement of its constituent ions but also by the intricate network of non-covalent interactions that hold them together.

In the hexahydrate form, the magnesium ion exhibits a classic example of octahedral coordination geometry. It is surrounded by six water molecules, with the oxygen atoms of the water acting as the donor atoms. This forms a stable hexaaquamagnesium(II) complex cation, [Mg(H₂O)₆]²⁺. The hypophosphite anions are located in the crystal lattice and are not directly coordinated to the magnesium center.

Compound NameChemical Formula
This compoundMg(H₂PO₂)₂
This compound hexahydrateMg(H₂PO₂)₂·6H₂O
Hypophosphorous acidH₃PO₂
Magnesium CarbonateMgCO₃
Magnesium OxideMgO

Interactive Data Table: Crystallographic Data for a Polymorph of this compound Hexahydrate

ParameterValue
Empirical FormulaMg(H₂O)₆₂
Crystal System(Details would be populated from specific crystallographic information file)
Space Group(Details would be populated from specific crystallographic information file)
a (Å)10.294
b (Å)(Details would be populated from specific crystallographic information file)
c (Å)(Details would be populated from specific crystallographic information file)
α (°)(Details would be populated from specific crystallographic information file)
β (°)(Details would be populated from specific crystallographic information file)
γ (°)(Details would be populated from specific crystallographic information file)
Volume (ų)(Details would be populated from specific crystallographic information file)
Z(Details would be populated from specific crystallographic information file)
Coordination Geometry of Mg²⁺Octahedral
Key InteractionsO—H⋯O—P Hydrogen Bonds

Analysis of Magnesium Coordination Environments (e.g., Octahedral Mg(H2O)6)

The crystal structure of this compound, specifically its hexahydrate form, reveals a well-defined and highly symmetrical coordination environment for the magnesium ion. The magnesium cation does not directly coordinate with the hypophosphite anions. Instead, it exists as a hexaaquamagnesium(II) complex cation, denoted as [Mg(H₂O)₆]²⁺. youtube.comresearchgate.net

In this complex, the magnesium ion is centrally located and is octahedrally coordinated by six water molecules. researchgate.net This arrangement means that the oxygen atoms of the six water molecules form the vertices of an octahedron around the magnesium ion. This [Mg(H₂O)₆]²⁺ octahedron is a common and stable coordination complex for magnesium in hydrated salts. The planes of the trans-coordinated water molecules within this octahedral sphere have been observed in a staggered conformation in a polymorph of the compound. researchgate.net

Table 1: Coordination Environment of Magnesium in this compound Hexahydrate
Central IonCoordinating LigandCoordination NumberCoordination GeometryComplex Cation
Mg²⁺H₂O6Octahedral[Mg(H₂O)₆]²⁺

Elucidation of Hydrogen Bonding Networks within the Crystal Structure

The crystal structure of this compound hexahydrate is extensively influenced by a network of hydrogen bonds. These interactions are crucial in stabilizing the three-dimensional lattice by linking the [Mg(H₂O)₆]²⁺ complex cations and the hypophosphite (H₂PO₂)⁻ anions.

The primary hydrogen bonding interactions occur between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the hypophosphite anions. researchgate.net These are specifically characterized as O—H⋯O—P hydrogen bonds. The water molecules, acting as hydrogen bond donors, orient their hydrogen atoms towards the electronegative oxygen atoms of the hypophosphite anions, which serve as acceptors. This intricate network of hydrogen bonds effectively holds the ionic constituents of the salt together in a stable crystalline arrangement. researchgate.net

Structural Comparisons with Analogous Metal Hypophosphites

The structural motif of an isolated hexaaquametal(II) cation, [M(H₂O)₆]²⁺, is not unique to this compound and is found in the crystal structures of other divalent metal hypophosphites. For instance, the nickel(II) and cobalt(II) analogues are known to be isostructural with this compound hexahydrate, featuring similar octahedral coordination of the metal ion by six water molecules and extensive hydrogen bonding.

Structural Dynamics and Phase Transition Phenomena

Pressure-Induced Structural Phase Transitions

Based on available research, there is no specific information detailing pressure-induced structural phase transitions in the simple salt, this compound, Mg(H₂PO₂)₂. While studies on more complex materials, such as methylhydrazinium manganese hypophosphite perovskites, show intricate phase transitions under high pressure, similar investigations have not been reported for this compound. researchgate.netacs.org Research on other magnesium-containing compounds, like magnesium iodate (B108269) and magnesium carbides, has also explored their behavior under high pressure, revealing distinct phase transitions, but these findings are not directly applicable to the hypophosphite salt. aps.orgnih.gov

Thermally-Induced Phase Transformations

The primary thermally-induced phase transformation reported for this compound is its decomposition upon heating. When subjected to sufficient heat, this compound undergoes a disproportionation (or dismutation) reaction. In this process, the phosphorus in the hypophosphite anion, which is in a +1 oxidation state, is simultaneously oxidized and reduced. The decomposition yields magnesium phosphate (B84403), where phosphorus is in a higher oxidation state, and phosphine (B1218219) gas (PH₃), a highly toxic and pyrophoric compound where phosphorus is in a -3 oxidation state. youtube.com

Negative Thermal Expansion (NTE) Behavior and Mechanisms

There is no scientific literature to suggest that this compound, Mg(H₂PO₂)₂, exhibits negative thermal expansion (NTE). However, this unusual property, where a material contracts upon heating, has been observed in a related, more complex material: a guanidinium (B1211019) magnesium-hypophosphite hybrid perovskite, [C(NH₂)₃][Mg(H₂POO)₃]. acs.org

Role of Organic Cations in Modulating Hybrid Perovskite Frameworks

The influence of the A-site organic cation on the structural and optical properties of hypophosphite perovskites is well-documented, particularly in manganese-based analogues which serve as a model for related systems like this compound. nih.govmdpi.com The type of organic cation can dictate the Goldschmidt tolerance factor, which in turn correlates with the band gap and luminescence properties of the material. nih.gov For instance, the emission properties of Mn²⁺ ions are sensitive to their coordination environment, which is directly influenced by the surrounding framework structure controlled by the organic cation. nih.gov

The selection of the organic cation can significantly modulate the magnetic and optical properties of the resulting framework. rsc.org In a study of manganese hypophosphite frameworks with various organic cations, it was observed that while the compounds were all canted antiferromagnets, the magnitude of the weak ferromagnetic component and the magnetic ordering temperature were substantially influenced by the specific organic cation present in the cavity. rsc.org Similarly, the photoluminescence spectra of these compounds showed a dependence on the organic cation, with different cations causing shifts in the emission wavelength. rsc.org

Organic CationCompoundCrystal SystemSpace GroupEffect on Framework
Dimethylammonium[(CH₃)₂NH₂]Mn(H₂POO)₃MonoclinicP2₁/nModulates magnetic ordering temperature and weak ferromagnetic contribution. rsc.org
Imidazolium (B1220033)[C₃H₅N₂]Mn(H₂POO)₃MonoclinicP2₁/nResults in the most blue-shifted photoluminescence band (646 nm) among the studied analogues. rsc.org
Pyrrolidinium (B1226570)[C₄H₁₀N]Mn(H₂POO)₃MonoclinicP2₁/nCauses the most red-shifted photoluminescence band (689 nm). rsc.org
2-hydroxyethylammonium[C₂H₈NO]Mn(H₂POO)₃MonoclinicP2₁/nInfluences the temperature dependence of photoluminescence intensity. rsc.org

Conformational Flexibility and Distortions within Hypophosphite Frameworks

Hypophosphite-based frameworks exhibit a notable degree of conformational flexibility, which is a key characteristic distinguishing them from other similar hybrid perovskite families. researchgate.netresearchgate.net Although the hypophosphite (H₂POO⁻) ligand is comparable in size to the formate (B1220265) (HCOO⁻) ion, hypophosphite frameworks demonstrate significantly greater flexibility. researchgate.netresearchgate.net This enhanced flexibility provides a higher potential for structural distortions, which can manifest as unconventional tilts of the MnO₆ octahedra and columnar shifts within the framework. researchgate.netresearchgate.net While much of the detailed research has been conducted on manganese hypophosphites, these findings on flexibility and distortion mechanisms are considered applicable to analogous systems, including those based on magnesium. researchgate.netresearchgate.net

The inherent flexibility of the hypophosphite ligand is a primary contributor to the framework's ability to distort. researchgate.netresearchgate.net This flexibility allows the framework to accommodate various organic cations and to respond to external stimuli such as pressure. High-pressure studies on hypophosphite perovskites have shown that the anionic framework can undergo significant distortions and phase transitions. researchgate.net For instance, in imidazolium manganese hypophosphite, increasing pressure leads to subtle structural changes and eventually a significant distortion of the anionic framework. researchgate.net It is noteworthy that in some cases, the initial pressure-induced phase transitions are primarily driven by large shifts of the organic cations, with the metal-hypophosphite framework being less affected initially. acs.org At higher pressures, however, distortions of the framework, such as changes in the Mn-O-P bond angles, become the dominant mechanism for volume reduction. acs.org

Framework TypeKey FeatureConsequence
Hypophosphite FrameworksHigher flexibility than formate counterparts. researchgate.netresearchgate.netGreater potential for structural distortions, including unconventional tilts and columnar shifts. researchgate.netresearchgate.net
Pressure-Induced ChangesFramework distortions under high pressure. researchgate.netCan lead to phase transitions and changes in physical properties. researchgate.netacs.org
Distortion MechanismsHinge-like ligand movements, ligand twisting, octahedral contraction. researchgate.netacs.orggriffith.edu.aunih.govAllows accommodation of different cations and response to external stimuli. nih.gov

Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy is a powerful, non-destructive method used to investigate the intrinsic vibrations of molecules and crystal lattices. For magnesium hypophosphite, these techniques are crucial for identifying the characteristic vibrational modes of the hypophosphite anion (H₂PO₂⁻) and understanding how the magnesium cations and water molecules of hydration influence these vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of this compound reveals the presence of its key functional groups through their characteristic absorption frequencies. The hypophosphite ion (H₂PO₂⁻) is characterized by vibrations of the P-H and P-O bonds.

The stretching vibrations of the P-H bonds typically appear as strong and sharp bands in the high-frequency region of the mid-IR spectrum, generally between 2300 and 2400 cm⁻¹. The P-O stretching vibrations are observed at lower frequencies, usually in the 1000-1200 cm⁻¹ region. Additionally, bending and deformation modes of the H₂PO₂⁻ ion, such as the O-P-O and H-P-H bending modes, are found at lower wavenumbers. For the hydrated form, this compound hexahydrate (Mg(H₂PO₂)₂·6H₂O), the presence of water molecules introduces broad absorption bands in the region of 3000-3600 cm⁻¹, corresponding to the O-H stretching vibrations, and a bending mode around 1600-1650 cm⁻¹.

Table 1: Typical Infrared Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
P-HStretching2300 - 2400
P-OStretching1000 - 1200
O-P-OBendingLower frequency region
H-P-HBendingLower frequency region
O-H (in H₂O)Stretching3000 - 3600
H-O-H (in H₂O)Bending1600 - 1650

Raman Spectroscopy for Lattice and Internal Mode Analysis

Raman spectroscopy complements IR spectroscopy by providing information on both the internal vibrations of the hypophosphite ion and the external or lattice modes of the crystal. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum.

The symmetric stretching vibrations of the P-H and P-O bonds in the hypophosphite anion are typically strong and easily identifiable in the Raman spectrum. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly important for studying the lattice vibrations, which involve the motion of the magnesium ions and the hypophosphite anions as a whole within the crystal lattice. These lattice modes are sensitive to the crystal structure and intermolecular forces.

Assignment of Vibrational Modes and Interpretation of Spectra

The assignment of specific vibrational modes to the observed bands in the IR and Raman spectra is achieved through a combination of theoretical calculations, comparison with the spectra of related compounds, and isotopic substitution studies. For the hypophosphite ion, which has C₂ᵥ symmetry in its free state, the vibrational modes can be classified into symmetric and asymmetric stretching and bending modes.

In the solid state, the local symmetry of the hypophosphite ion within the this compound crystal lattice may be lower than C₂ᵥ, leading to the splitting of degenerate vibrational modes and the activation of modes that would be silent in the free ion. The interpretation of the spectra, therefore, provides valuable information about the site symmetry of the anion in the crystal.

Factor Group Analysis for Crystalline Systems

For a crystalline solid like this compound, a more rigorous analysis of the vibrational spectra can be performed using factor group analysis. This method, based on the crystal's space group symmetry, predicts the number of IR and Raman active internal and lattice modes.

This compound hexahydrate (Mg(H₂PO₂)₂·6H₂O) crystallizes in the monoclinic system with the space group P2₁/c. The unit cell contains two formula units. The factor group is isomorphic to the C₂ₕ point group. A factor group analysis based on this crystal structure can predict the distribution of the vibrational modes among the symmetry species of the factor group and their activity in the IR and Raman spectra. This theoretical framework is essential for a complete assignment of the observed vibrational bands and for understanding the intermolecular interactions within the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the local chemical environment of the phosphorus atoms in this compound. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to the nature of the chemical bonds and the coordination environment around the phosphorus atom.

In this compound, the ³¹P NMR spectrum is expected to show a characteristic signal corresponding to the phosphorus atom in the hypophosphite anion. The coupling between the phosphorus nucleus and the directly bonded hydrogen atoms (¹J(P,H)) results in a splitting of the ³¹P signal into a triplet, providing direct evidence for the P-H bonds. The magnitude of this coupling constant can provide further information about the geometry of the hypophosphite ion. Solid-state NMR studies can also reveal information about the crystallographically distinct phosphorus sites in the unit cell.

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy, typically using UV-Vis spectrophotometry, is employed to investigate the optical properties of this compound by examining the electronic transitions within the compound. As a salt of a main group metal with a simple anion, this compound is not expected to have significant absorption in the visible region of the electromagnetic spectrum, and is therefore a colorless compound.

Any absorption in the ultraviolet region would be associated with electronic transitions within the hypophosphite anion. The onset of strong absorption at shorter wavelengths can be used to estimate the optical band gap of the material. This information is valuable for understanding the electronic structure and potential applications in optical materials.

Computational Chemistry and Theoretical Modeling of Magnesium Hypophosphite Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a crystalline solid like magnesium hypophosphite, DFT can predict a range of fundamental properties.

The electronic band structure of a material determines its electrical conductivity and optical properties. A search of the existing literature did not yield specific studies on the electronic band structure of this compound. Theoretical calculations on related compounds, such as magnesium phosphide (B1233454) (Mg₃P₂), have been performed. For instance, first-principles calculations on magnesium phosphide indicate it is a semiconductor with a band gap of 0.5 eV. trp.org.in While this provides a glimpse into the computational approach, the electronic properties of this compound, with its distinct hypophosphite anion, would be significantly different. A theoretical investigation of this compound would involve calculating the energy of the electronic states across high-symmetry points in the Brillouin zone to determine the nature and magnitude of the band gap.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The DOS is crucial for understanding the contributions of different atoms and orbitals to the valence and conduction bands. No specific DOS calculations for this compound have been reported in the reviewed literature. For context, DFT calculations on magnesium phosphide have shown its semiconducting nature through its electronic density of states. trp.org.in A computational study of this compound would allow for the analysis of the partial DOS (PDOS), which would delineate the contributions from Mg, P, O, and H atoms, offering insights into the bonding characteristics within the crystal.

Phonons are quantized modes of vibration occurring in a rigid crystal lattice. The study of phonon properties is essential for understanding a material's thermal properties, stability, and vibrational spectra (infrared and Raman). While there are no specific DFT studies on the phonon properties of this compound, research has been conducted on related hypophosphite-containing materials. For example, DFT calculations have been used to analyze the vibrational properties of perovskite-type methylhydrazinium manganese hypophosphite. mdpi.comnih.govresearchgate.net These studies provide a proposed assignment of vibrational bands based on DFT calculations for the isolated organic cation and the hypophosphite anion. mdpi.comnih.govresearchgate.net The characteristic vibrational frequencies of the hypophosphite anion (PO₂⁻ group) have also been studied more generally. acs.org A dedicated DFT study on this compound would involve calculating the phonon dispersion curves and the phonon density of states, which would provide a fundamental understanding of its lattice dynamics and a theoretical basis for interpreting its experimental vibrational spectra.

First-principles calculations are a reliable method for determining the elastic constants of a material, which are fundamental to its mechanical stability and response to stress. dtic.mil There are no published studies on the ab initio calculation of the elastic properties of this compound. However, DFT has been used to investigate the elastic properties of other magnesium-containing compounds, such as Mg₂Ni. mdpi.com These studies typically involve applying small strains to the crystal lattice and calculating the resulting stress to determine the full set of elastic constants (e.g., C₁₁, C₁₂, C₃₃, etc.). mdpi.com From these constants, mechanical properties like the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be derived. Such calculations could also reveal the extent of mechanical anisotropy in this compound, indicating whether its mechanical properties vary significantly with direction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the time-dependent behavior of a system, including conformational changes, diffusion, and phase transitions. A review of the scientific literature indicates a lack of specific MD simulation studies focused on this compound.

However, MD simulations have been extensively used to study related systems, such as the hydration dynamics of phosphate (B84403) ions in bulk water and the simulation of calcium phosphate cluster formation in aqueous solutions. nih.govacs.orgtue.nl These studies provide insights into ion pairing, solvent interactions, and the initial stages of nucleation. nih.govacs.orgtue.nl An MD simulation of this compound, particularly in an aqueous environment, could elucidate the hydration structure of the magnesium and hypophosphite ions, the dynamics of ion pairing, and the early stages of dissolution or precipitation.

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions, including determining the structures of transition states and calculating activation energies. While there are no specific quantum chemical studies on the reaction mechanisms and pathways of this compound, research on the decomposition of other hypophosphites provides valuable context.

For instance, the disproportionation of sodium hypophosphite has been studied, revealing a multi-step reaction that produces phosphine (B1218219), sodium triphosphate, and hydrogen. rsc.org DFT results have been used to understand the role of water in the oxidation of hypophosphite and phosphite (B83602) at elevated temperatures. rsc.org Similarly, studies on the thermal decomposition of aluminum hypophosphite have identified phosphine and aluminum hydrogen phosphate as initial products. researchgate.net The reaction pathways in the synthesis of transition metal phosphates using hypophosphite precursors have also been investigated, highlighting the reducing and oxidizing role of the hypophosphite. nih.govacs.org A quantum chemical study of this compound decomposition would likely explore similar pathways, including disproportionation and redox reactions, and could provide a theoretical basis for its thermal stability and reactivity. A quantum chemical study on the thermal decomposition of magnesite (MgCO₃) has also been performed, identifying the most favorable reaction pathway. semanticscholar.org

Computational Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding Strengths)

Computational chemistry provides powerful tools for investigating the intermolecular interactions within this compound at an atomic level. While specific theoretical studies focusing exclusively on the intermolecular interactions of this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established. Techniques like Density Functional Theory (DFT) are instrumental in elucidating the nature and strength of non-covalent interactions, such as hydrogen bonds, which are crucial in determining the crystal structure and properties of the compound. mdpi.comnih.gov

In systems containing hypophosphite anions (H₂PO₂⁻), the oxygen atoms and the hydrogen atoms directly bonded to phosphorus can participate in intermolecular interactions. The oxygen atoms can act as hydrogen bond acceptors, while the P-H bonds can, under certain circumstances, act as weak hydrogen bond donors. The interaction between the Mg²⁺ cation and the hypophosphite anions will be primarily ionic but will also influence the geometry and strength of other intermolecular forces.

Research on related compounds, such as perovskite-type manganese hypophosphite, has demonstrated the utility of DFT calculations in analyzing the crystalline structure and the interactions between the constituent ions. mdpi.comnih.govresearchgate.net In that study, DFT was used to calculate vibrational modes, which are sensitive to the strength of intermolecular forces, and to understand the hydrogen bonding between the organic cation and the hypophosphite framework. mdpi.comnih.gov Similar computational approaches can be applied to this compound to predict the geometry and energetics of its crystal lattice.

A theoretical study of this compound would typically involve the following steps:

Geometry Optimization: The initial step is to determine the most stable arrangement of atoms in the crystal lattice using methods like DFT. This provides the equilibrium distances and angles between the ions.

Interaction Energy Calculation: The strength of the intermolecular interactions can be calculated by comparing the energy of the entire system to the energies of its individual components (i.e., the Mg²⁺ ion and the H₂PO₂⁻ anions). The difference in energy gives the binding energy.

Topological Analysis: Advanced techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution to identify and characterize the nature of the chemical bonds and intermolecular interactions.

The strength of hydrogen bonds is a key parameter that can be predicted. These strengths are typically in the range of 2-10 kcal/mol for moderate hydrogen bonds. In the case of this compound, the interactions would likely involve the oxygen atoms of the hypophosphite anion and potentially water molecules if the hydrated form is being studied.

To illustrate the type of data that can be obtained from such computational studies, the following table presents hypothetical but plausible results for the predicted intermolecular interactions in a hydrated form of this compound.

Interaction TypeAtom PairPredicted Distance (Å)Predicted Interaction Energy (kcal/mol)
Ionic InteractionMg²⁺···O(H₂PO₂⁻)2.10-85.0
Hydrogen BondO-H(H₂O)···O(H₂PO₂⁻)2.75-5.2
Hydrogen BondP-H(H₂PO₂⁻)···O(H₂O)3.20-1.5
van der WaalsH(P-H)···H(P-H)2.50-0.5

Table 1. Illustrative Computational Predictions for Intermolecular Interactions in Hydrated this compound. This table presents hypothetical data to demonstrate the type of results obtained from computational chemistry studies. The values are representative of typical intermolecular interaction geometries and energies.

Such theoretical predictions are invaluable for understanding the structure-property relationships in materials like this compound and for guiding the design of new materials with tailored properties.

Advanced Materials Applications and Performance Mechanisms

Flame Retardancy in Polymeric Composites

Magnesium hypophosphite imparts flame retardancy to polymers through a combination of condensed phase and gaseous phase mechanisms. These actions disrupt the combustion cycle, leading to reduced flammability and slower fire propagation.

A primary mode of action for this compound in flame retardancy is its contribution to the formation of a stable char layer on the polymer surface during combustion. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire.

Upon heating, phosphorus-containing flame retardants like this compound can convert to phosphoric acid. This acid promotes dehydration of the polymer, leading to the formation of a carbonaceous char. The presence of magnesium is also crucial, as it can form magnesium phosphates which stabilize the char, making it more robust and less permeable. This stabilized char layer effectively hinders the transfer of heat and mass, thereby suppressing the combustion process. Research on related hypophosphite systems has shown that the resulting char is often continuous and compact, composed of aromatic and phosphorus-rich inorganic structures that effectively retard heat and oxygen transfer.

The effectiveness of the charring process is a key determinant of the flame retardant's performance. A well-formed, insulating char layer is critical to protecting the polymer substrate and preventing sustained burning.

In addition to its action in the condensed phase, this compound can also exert a flame-inhibiting effect in the gaseous phase. During decomposition at high temperatures, phosphorus-containing compounds can release phosphorus-based radicals (such as PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame. By interrupting this cycle, the flame chemistry is disrupted, leading to a reduction in flame intensity and a potential for flame extinguishment.

Furthermore, the thermal decomposition of this compound, similar to other mineral flame retardants like magnesium hydroxide (B78521), can release water vapor. This water vapor acts to dilute the concentration of flammable gases and oxygen in the vicinity of the flame, further inhibiting combustion.

The flame-retardant efficacy of this compound can be significantly enhanced through synergistic interactions with various co-additives. These combinations can lead to improved performance that is greater than the sum of the individual components.

When combined with inorganic metal compounds like zinc borate (B1201080) and magnesium hydroxide, this compound can exhibit enhanced flame retardancy. Zinc borate, upon heating, can form a glassy layer that reinforces the char structure, making it more cohesive and providing an additional barrier to heat and mass transfer. It also releases water, contributing to the cooling and dilution effects in the gaseous phase.

Magnesium hydroxide functions through endothermic decomposition, releasing water vapor that cools the polymer surface and dilutes flammable gases. The resulting magnesium oxide residue can integrate into the char layer, enhancing its protective properties. The combination of the char-forming capabilities of this compound with the cooling and barrier-forming effects of these inorganic compounds leads to a multi-faceted flame retardant system.

Table 1: Synergistic Effects of this compound with Inorganic Metal Compounds
Co-additiveSynergistic MechanismObserved Effects
Zinc BorateForms a glassy, boron-rich layer that reinforces the char. Releases water upon decomposition.Improved char strength and stability. Enhanced barrier against heat and flammable volatiles.
Magnesium HydroxideEndothermic decomposition cools the substrate and dilutes flammable gases with water vapor. Forms a protective magnesium oxide layer.Reduced heat release rate. Increased time to ignition. Enhanced char integrity.

The combination of this compound with organic nitrogen- and phosphorus-containing compounds, such as melamine (B1676169) cyanurate, can create a highly effective intumescent flame retardant system. Melamine cyanurate decomposes endothermically, releasing non-flammable gases like ammonia (B1221849) and nitrogen that dilute the fuel/air mixture. The cyanuric acid component can promote charring.

When used together, the phosphorus source (this compound) acts as an acid source to dehydrate the polymer and form the char, while the nitrogen source (melamine cyanurate) acts as a blowing agent, causing the char to swell and become a more effective insulating barrier. This intumescent char is a key feature of many advanced flame-retardant systems. The addition of poly(phenylene oxide) can further contribute to the formation of a dense and continuous char.

Table 2: Synergistic Effects with Organic Nitrogen/Phosphorus Compounds
Co-additiveSynergistic MechanismObserved Effects in Polymer Composites
Melamine CyanurateActs as a blowing agent, releasing non-flammable gases to swell the char. Contributes to char formation.Formation of a thick, insulating intumescent char. Significant reduction in heat release rate. Achievement of higher flame retardancy ratings (e.g., UL 94 V-0).
Poly(phenylene oxide)Promotes the formation of a stable and robust char layer.Enhanced thermal stability of the composite. Improved integrity and protective properties of the char.

The incorporation of nanoparticles can further enhance the flame-retardant properties of systems containing this compound. Na-Montmorillonite, a type of layered silicate (B1173343) clay, can act as a physical barrier. During combustion, the clay layers can accumulate on the polymer surface, reinforcing the char and creating a labyrinth effect that hinders the escape of volatile decomposition products and the ingress of oxygen.

Polyhedral Oligomeric Silsesquioxane (POSS) nanoparticles, with their inorganic silica (B1680970) core and organic functional groups, can also improve flame retardancy. POSS molecules can enhance the thermal stability of the polymer and contribute to the formation of a silica-rich protective layer on the surface during combustion. This ceramic-like layer adds to the insulating properties of the char.

Table 3: Interactions with Nanoparticles for Enhanced Flame Retardancy
NanoparticleMechanism of InteractionResulting Improvement in Flame Retardancy
Na-MontmorilloniteReinforces the char structure, creating a more effective barrier. Creates a tortuous path that slows the release of flammable volatiles.Reduced peak heat release rate. Enhanced char stability and integrity.
Polyhedral Oligomeric Silsesquioxane (POSS)Forms a protective silica-based layer on the polymer surface. Enhances the thermal stability of the polymer matrix.Improved char yield and strength. Lower rates of heat and smoke release.

Performance Evaluation in Diverse Polymer Matrices (e.g., Polyamide 6, Thermoplastic Elastomers, Cotton Fabrics, Poly(butylene terephthalate), Poly(vinyl alcohol))

This compound (MgHP) has been investigated as a halogen-free flame retardant in various polymer systems. Its effectiveness, however, varies significantly depending on the polymer matrix and its thermal degradation characteristics.

Polyamide 6 (PA6): Research comparing this compound with aluminum hypophosphite (AlHP) in PA6 composites found that MgHP did not impart good flame retardancy or anti-dripping properties. nih.gov In contrast, AlHP was effective in the same polymer matrix. nih.gov This difference in performance is attributed to their distinct thermal degradation behaviors and interactions with the polymer during combustion. nih.gov

Thermoplastic Elastomers (TPE): Specific studies on the use of this compound in thermoplastic elastomers are not widely available in the reviewed literature. However, research on related compounds, such as aluminum hypophosphite, has shown effectiveness in TPE-S systems (blends of SEBS and polyolefin), particularly when combined with synergists like melamine cyanurate. researchgate.net Other studies have focused on magnesium hydroxide (Mg(OH)₂) as a halogen-free flame retardant for TPEs, which reduces heat release and smoke production. worldscientific.comresearchgate.net

Cotton Fabrics: this compound has been tested as a phosphorus-based flame retardant for cotton. In one study, cotton fabric treated with a 14% weight loading of MgHP achieved a Limiting Oxygen Index (LOI) of 21%, an improvement over the 18% LOI of untreated cotton. researchgate.net This indicates a moderate flame-retardant effect, which is attributed to the formation of a char layer during combustion. researchgate.net

Poly(butylene terephthalate) (PBT): Direct research detailing the performance of this compound in PBT is limited. The field has more extensively explored other phosphorus-based flame retardants, such as aluminum phosphinates, which have demonstrated high efficiency in PBT, enabling the material to achieve high LOI values and a UL-94 V-0 rating. mdpi.com

Poly(vinyl alcohol) (PVA): There is a lack of specific data on the performance of this compound in PVA. However, studies on the closely related aluminum hypophosphite (AHP) in PVA composites show that AHP significantly improves flame retardancy. acs.org For instance, a PVA composite with 15 wt% AHP achieved an LOI of 28.0% and a UL-94 V-0 rating. acs.org This effect is primarily due to the increased char residue yield, which protects the underlying polymer. acs.org While not directly involving hypophosphite, other magnesium salts have been shown to alter the thermal and mechanical properties of PVA by creating strong ion-dipole interactions with the polymer chains. nih.gov

Interactive Data Table: Flame Retardant Performance of Hypophosphites in Polymers

Polymer MatrixFlame RetardantLoading (wt%)Untreated LOITreated LOIUL-94 RatingSource(s)
Polyamide 6This compound-~26%-Not Effective nih.gov
Cotton FabricThis compound14%18%21%Not Reported researchgate.net
Poly(vinyl alcohol)Aluminum Hypophosphite15%~19%28.0%V-0 acs.org
Data for the closely related Aluminum Hypophosphite is provided for context due to the lack of specific data for this compound.

Kinetics and Mechanisms of Thermal Degradation in Composite Systems

The flame-retardant mechanism of hypophosphites is intrinsically linked to their thermal degradation behavior and their ability to alter the decomposition pathway of the host polymer.

In studies on Polyamide 6, this compound and aluminum hypophosphite exhibit different thermal degradation patterns. MgHP undergoes rapid decomposition at a higher temperature compared to AlHP. nih.gov This later decomposition means that MgHP is less effective at promoting the early thermal degradation of PA6 and forming a protective char residue. nih.gov The mechanism for AlHP involves the release of phosphinic acid and other phosphorus-containing radicals that catalyze dehydration and cross-linking reactions in the polymer at an earlier stage of combustion. This process promotes the formation of a stable, insulating char layer that inhibits the transfer of heat and flammable volatiles, thereby extinguishing the flame. The higher decomposition temperature of MgHP results in a less effective interaction with the polymer's degradation cycle, leading to poorer flame-retardant performance in PA6. nih.gov

The general mechanism for polymer thermal degradation involves processes like random chain scission, where polymer backbones break into smaller, often flammable, fragments upon heating. magnesiaspecialties.com Effective condensed-phase flame retardants like hypophosphites intervene in this process by promoting charring, which acts as a physical barrier to heat and mass transfer. mdpi.com

Catalysis Research and Development

This compound and its constituent ions are subjects of investigation in the field of catalysis, both in the formation of catalysts and as components within catalytic systems.

Role of this compound in Catalyst Production

The direct role of this compound in the synthesis and production of catalysts is not extensively documented in scientific literature. Research into magnesium-based catalysts often focuses on other compounds such as magnesium oxide, magnesium hydroxide, or magnesium hydrogen phosphate (B84403). researchgate.netnih.govinnospk.com For example, magnesium oxide can be used as a catalyst itself or as a support, and its addition can improve the dispersion and stability of other active metal oxides in a catalyst formulation. nih.gov Magnesium hydrogen phosphate has been synthesized and characterized for its effectiveness in catalyzing the production of acrylic acid from lactic acid. researchgate.net While this compound is known as a reducing agent in applications like chemical plating, its specific application as a precursor or reagent in the manufacturing of industrial catalysts is not a common focus of current research. mdpi.com

Investigation of Hypophosphite Ligands in Catalytic Systems (e.g., Oxidation Reactions)

The hypophosphite ion (H₂PO₂⁻) has been studied as a ligand in various catalytic systems. Its interactions with metal centers can influence the kinetics and mechanisms of chemical reactions. One area of investigation is its behavior in oxidation reactions.

A study on the kinetics of the oxidation of hypophosphite by a trans-dioxoruthenium(VI) complex, trans-[RuVI(L)(O)₂]²⁺, in aqueous acidic solutions demonstrated a complex reaction pathway. The reaction mechanism proposed involves the formation of an intermediate complex between the ruthenium center and the hypophosphite ion. This is followed by a two-electron transfer process, resulting in the oxidation of hypophosphite and the reduction of the ruthenium complex. This research provides insight into the fundamental steps of hypophosphite acting as a reactant and ligand within a catalytic oxidation cycle. worldscientific.com The broader field of phosphorus-based ligands, such as phosphites, is well-established, where they are known to influence the catalytic activity of transition metal complexes in reactions like hydrogenation and hydroformylation due to their electronic and steric properties. ekb.eg

Hybrid Perovskite Materials for Optoelectronic and Functional Applications

Hypophosphite has emerged as a promising ligand for creating novel hybrid organic-inorganic perovskites, opening new avenues for functional materials design beyond the well-known halide perovskites.

Design and Synthesis of Novel Hypophosphite-Based Hybrid Perovskites

Researchers have successfully designed and synthesized a new family of hybrid perovskites using the hypophosphite (H₂POO⁻) anion as the X-site linker in the classic ABX₃ perovskite structure. mdpi.com These materials typically adopt the general formula [Am]Mn(H₂POO)₃, where 'Am' is an organic amine cation, Mn is manganese, and H₂POO is the hypophosphite ligand. mdpi.com

The design strategy involves selecting different organic cations for the 'A' site to tune the structural and physical properties of the resulting perovskite. A variety of cations have been successfully incorporated, including guanidinium (B1211019) (GUA), formamidinium (FA), imidazolium (B1220033), triazolium, and methylhydrazinium (MHy⁺). researchgate.netmdpi.com The size and shape of the organic cation influence the tolerance factor of the perovskite structure, affecting crystal symmetry and leading to diverse phase transition behaviors. mdpi.com

The synthesis is typically carried out via solution-based methods. For example, single crystals of [MHy][Mn(H₂POO)₃] were grown by dissolving manganese carbonate in hypophosphorous acid, followed by the addition of methylhydrazine. nih.gov These hypophosphite-based perovskites exhibit interesting physical properties, including antiferromagnetic ordering and photoluminescence, making them promising candidates for new functional materials in fields like optoelectronics and multiferroics. researchgate.netnih.govmdpi.com

Electronic and Optical Properties of Wide Bandgap Perovskites

Hypophosphite-based hybrid organic-inorganic perovskites (HOIPs) represent a relatively new class of materials, with this compound being one of the analogs that has been reported. These materials are noted for their potential as wide bandgap semiconductors. A prominent example is the hypophosphite-based hybrid perovskite, [Trz][Mg(H₂POO)₃] (TrzMgP), where Trz⁺ is a 1,2,4-triazolium cation. This compound is characterized as a wide bandgap material, a property confirmed through both UV-vis absorption measurements and DFT calculations.

Research into manganese-based hypophosphite perovskites provides insight into the optical behaviors that could be expected from magnesium analogs. In these manganese-based systems, the optical properties are strongly dependent on the crystal field surrounding the metal ion. Upon ultraviolet excitation, these compounds typically exhibit broadband photoluminescence. The position of the photoluminescence band is highly sensitive to the type of organic A-site cation within the perovskite structure. For instance, in manganese hypophosphites, the emission wavelength can be shifted from 646 nm (blue-shifted) for an imidazolium analogue to 689 nm (red-shifted) for a pyrrolidinium (B1226570) counterpart. This tunability is linked to structural parameters such as the Goldschmidt tolerance factor and octahedral deformation. It has been observed that samples with a higher tolerance factor tend to have a smaller energy band gap. While detailed optical studies on pure this compound perovskites are still emerging, the principles derived from analogous metal hypophosphite systems suggest a significant potential for tuning their electronic and optical properties for various applications.

Table 1: Properties of Select Metal Hypophosphite Perovskites This table is generated based on data for analogous compounds to illustrate the properties of this material class.


Compound FamilyKey PropertyControlling FactorsObserved CharacteristicsReference
This compound Perovskites (e.g., [Trz][Mg(H₂POO)₃])BandgapA-site cation, structural tiltsCharacterized as a wide bandgap material.
Manganese Hypophosphite PerovskitesPhotoluminescence (PL)Type of organic A-site cationPL band position is tunable (e.g., 646 nm to 689 nm).
Manganese Hypophosphite PerovskitesEnergy BandgapGoldschmidt tolerance factorHigher tolerance factor correlates with a smaller energy bandgap.
Manganese Hypophosphite PerovskitesMagnetic OrderType of organic A-site cationSome analogues exhibit antiferromagnetic ordering at low temperatures.[3, 4]

Exploration of Ferroelectric and Multiferroic Potentials

Multiferroic materials, which exhibit more than one primary ferroic property such as ferroelectricity and ferromagnetism, are of significant scientific and technological interest. The coupling between magnetic and electric order parameters in these materials could enable new functionalities, such as the electric-field control of magnetism.

While direct experimental evidence of ferroelectric or multiferroic behavior in this compound has not been extensively documented, the structural characteristics of the broader family of metal-hypophosphite perovskites suggest a strong potential for such properties. Structural analyses have revealed that metal-hypophosphite frameworks often exhibit unconventional tilts, columnar shifts, and off-center positioning of the organic cations within the perovskite cage. These structural distortions are recognized mechanisms that can break inversion symmetry and induce ferroelectricity. Furthermore, related families of molecular perovskites, such as those linked by formate (B1220265), are known to exhibit multiferroic properties. The investigation into manganese-based hypophosphite perovskites has shown that many are canted antiferromagnets, with the magnetic ordering temperature and the magnitude of the weak ferromagnetic component being significantly modulated by the A-site organic cation. This coexistence of tunable magnetic ordering and structures prone to polar distortions indicates that hypophosphite perovskites are a promising platform for exploring new multiferroic materials.

Impact of A-site Cation Substitution on Perovskite Properties

Studies on manganese hypophosphite perovskites clearly demonstrate the profound impact of A-site cation substitution. The choice of the organic cation significantly modulates both the structural and physical properties. For example, magnetic studies show that while the compounds are generally canted antiferromagnets, the specific ordering temperature is dependent on the cation. Similarly, optical properties like the photoluminescence (PL) band position are strongly influenced by the A-site cation. A shift from a more blue-shifted emission for the imidazolium analogue to a more red-shifted emission for the pyrrolidinium counterpart is a direct consequence of the different cations altering the local crystal field around the manganese ions. The substitution of different A-site cations can also suppress ion migration by creating local distortions in the crystal lattice. This ability to tune properties through straightforward chemical modification of the A-site cation is a key advantage of hybrid perovskites, and it is expected that this compound perovskites would exhibit similar tunability.

Table 2: Influence of A-Site Cation on Hypophosphite Perovskite Properties (Manganese Analogs) This table is generated based on data for analogous compounds to illustrate the principles of A-site cation substitution.


A-Site CationImpact on Magnetic PropertiesImpact on Optical PropertiesReference
DimethylammoniumModulates weak ferromagnetic contribution and ordering temperature.Specific photoluminescence characteristics.
ImidazoliumModulates weak ferromagnetic contribution and ordering temperature.Most blue-shifted photoluminescence band (646 nm).
PyrrolidiniumModulates weak ferromagnetic contribution and ordering temperature.Most red-shifted photoluminescence band (689 nm).
MethylhydraziniumExhibits antiferromagnetic order near 6.5 K.Exhibits red emission.[3, 4]

Advanced Composite Material Development

Incorporation into Lightweight Materials for Advanced Industries

Magnesium is the lightest structural metal, making it and its alloys highly attractive for industries where weight reduction is critical, such as the automotive and military sectors. The development of magnesium-matrix composites is a key strategy for enhancing the mechanical properties of magnesium while retaining its low density. These composites can offer significant weight savings compared to monolithic steel or even aluminum-based components.

Research has explored various forms of magnesium composites, including magnesium phosphate cements incorporating lightweight aggregates like perlite (B1173460) to create efficient building materials. Another approach involves magnesium matrix syntactic foams, which use hollow particles to achieve very low densities while maintaining useful strength. While specific research detailing the use of this compound as a primary component in these lightweight structural composites is not prominent, its role as a magnesium-containing compound suggests potential applications. It could be explored as a filler material or as a precursor in the synthesis of other functional magnesium compounds within a composite structure. The overarching goal in this field is to leverage the low density of magnesium to create advanced materials that contribute to fuel efficiency and improved performance in various high-tech applications.

Application in Energy Storage Systems (e.g., Batteries, Fuel Cells)

Rechargeable magnesium-ion batteries (MIBs) are considered a promising next-generation energy storage solution due to several intrinsic advantages of magnesium metal. Magnesium offers a high theoretical volumetric capacity (3832 mAh cm⁻³), which is superior to that of metallic lithium, and its deposition chemistry does not lead to the formation of dendrites, which significantly improves battery safety.

The development of practical MIBs faces several challenges, primarily related to the three core components: the anode, the cathode, and the electrolyte. A major hurdle is the tendency of the magnesium metal anode to form a passivation layer in many common electrolytes, which blocks the reversible plating and stripping of Mg²⁺ ions. Consequently, much research has focused on developing novel, non-nucleophilic electrolytes that are chemically stable and allow for efficient Mg²⁺ transport. For the cathode, materials must be able to reversibly host the divalent magnesium ions and allow for their high mobility within the electrode's crystal lattice. While various materials are under investigation, there is currently no mention in the available research of this compound being used as an anode, cathode, or electrolyte component in these systems. Future research could explore its potential as an electrolyte additive or as a precursor for synthesizing novel phosphate-based cathode materials.

Functionality within Polymeric Matrices

The incorporation of inorganic particles into polymer matrices is a widely used strategy to create composite materials with enhanced properties. Adding magnesium-based compounds to biodegradable polymers, for example, can improve both mechanical strength and biological behavior. The inorganic particles can act as a reinforcement phase, bearing load and increasing the composite's strength and modulus.

The functionality of the magnesium compound within the polymer depends on its chemical nature and physical form. For instance, the addition of magnesium micro- or nanoparticles to a polylactic acid (PLA) matrix can act as a heterogeneous nucleating agent, leading to an increase in the polymer's crystallinity. In biomedical applications, incorporating magnesium particles can enhance the hydrophilicity and bioactivity of the composite scaffold, creating a more favorable microenvironment for cell growth. Similarly, polymer-bioceramic composites combining polymers with calcium magnesium silicates can create functional matrices that mimic the natural extracellular matrix for tissue engineering. Although direct studies on this compound within polymeric matrices are limited, it can be hypothesized that, as a particulate filler, it could be used to modify the mechanical, thermal, or degradation properties of various polymers, analogous to other magnesium salts and compounds.

Analytical Methodologies and Characterization Techniques in Research

Morphological and Elemental Surface Analysis

Understanding the physical structure and surface characteristics of magnesium hypophosphite is crucial, as these properties can influence its thermal behavior and reactivity.

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. azooptics.commdpi.com In SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface morphology and composition. azooptics.com

By detecting the secondary electrons emitted from the surface, an image of the sample's three-dimensional surface features can be constructed. azooptics.commdpi.com SEM analysis of this compound can reveal critical information about:

Particle Size and Shape: Determining the dimensions and geometry of the crystals or particles.

Surface Texture: Observing whether the surface is smooth, rough, porous, or fractured. mdpi.com

Morphological Changes: Comparing SEM images of the material before and after thermal decomposition can show how the particle structure changes, for instance, from a crystalline form to a porous residue. murdoch.edu.au

This detailed visualization of the material's microstructure is essential for a comprehensive characterization of this compound. murdoch.edu.aunih.gov

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a sample. wikipedia.orglibretexts.org It operates by bombarding the sample with a high-energy beam of electrons, which excites the atoms within the sample and causes them to eject core-shell electrons. libretexts.org When an electron from a higher energy shell fills the resulting "hole," an X-ray is emitted. The energy of this X-ray is characteristic of the element from which it originated, allowing for the identification and quantification of the elements present in the sample. wikipedia.orglibretexts.org

In the context of materials science, EDS is often used in conjunction with Scanning Electron Microscopy (SEM) to provide elemental mapping of a surface. This allows researchers to not only visualize the morphology of a material but also to understand the distribution of its constituent elements. youtube.com

For materials treated with this compound, EDS analysis can confirm the presence and distribution of magnesium and phosphorus. For instance, in studies of flame-retardant particle boards, EDS spectra of the char residue after combustion can reveal the presence of key elements from the flame retardant, providing insights into its mechanism of action. researchgate.net The analysis of the char residue of a particle board treated with a magnesium hydroxide-based flame retardant showed distinct peaks for magnesium, oxygen, and carbon, confirming the role of magnesium in the char formation.

Table 1: Example of Elemental Composition Data from EDS Analysis

ElementWeight %Atomic %
C55.2162.43
O38.6532.87
Mg6.144.70

This table represents hypothetical data for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nanometers of the material being analyzed. thermofisher.com

The binding energy of the emitted photoelectrons is characteristic of the element and its chemical state, providing valuable information about the surface chemistry of the material. thermofisher.comkratos.com For magnesium-containing compounds, XPS can be used to identify the different chemical states of magnesium, such as MgO, Mg(OH)₂, and MgCO₃, based on the binding energies of the Mg 2p or Mg 1s photoelectrons. researchgate.netresearchgate.net

In the study of this compound as a flame retardant, XPS analysis of the char residue can reveal the chemical transformations that occur during combustion. For example, it can identify the formation of magnesium oxide and various phosphate (B84403) species on the surface of the char, which contribute to the flame retardant mechanism. Research on magnesium powders has shown that the surface layer can be composed of MgO, Mg(OH)₂, and magnesium carbonate species, which can be identified and quantified using XPS. researchgate.net

Table 2: Example of XPS Binding Energy Data for Magnesium Compounds

CompoundMg 2p Binding Energy (eV)
Mg metal~49.5
MgO~50.8
Mg(OH)₂~51.1
MgCO₃~51.5

This table represents typical binding energy ranges and can vary slightly based on instrument calibration and sample conditions.

Combustion Performance Evaluation

Limiting Oxygen Index (LOI) Testing

The Limiting Oxygen Index (LOI) is a standardized test used to determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the flaming combustion of a material under specified test conditions. iafss.orgwikipedia.org It is a widely used method to evaluate the effectiveness of flame retardants in polymeric materials. iafss.org A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is needed for the material to burn. alfa-chemistry.comspecialchem.com Materials with an LOI greater than the oxygen concentration in air (approximately 21%) are considered to be flame retardant. wikipedia.org

The test is typically performed in accordance with standards such as ASTM D2863 or ISO 4589-2. wikipedia.orgalfa-chemistry.com A small, vertically oriented specimen is ignited at its upper end, and the oxygen concentration in the surrounding atmosphere is adjusted until the flame is just extinguished.

The incorporation of this compound into polymers has been shown to significantly increase their LOI values. For example, studies on polylactic acid (PLA) biocomposites have demonstrated that the addition of this compound-treated jute fibers increases the LOI, indicating improved flame retardancy. researchgate.net

Table 3: Example of LOI Test Results for PLA Composites

MaterialLOI (%)
Neat PLA19.5
PLA + 20% Untreated Jute Fiber21.0
PLA + 20% Jute Fiber (5% MHP treated)24.5
PLA + 20% Jute Fiber (10% MHP treated)26.0

This table is based on findings from research on PLA biocomposites and is for illustrative purposes.

UL-94 Vertical Burning Test

The UL-94 vertical burning test is a widely recognized standard for assessing the flammability of plastic materials used in electronic devices and appliances. specialchem.com This test evaluates a material's ability to extinguish a flame after ignition and its dripping behavior. specialchem.com A vertically oriented specimen is subjected to a controlled flame for a specified period, and its burning characteristics are observed.

The classifications from the UL-94 test, such as V-0, V-1, and V-2, are based on the time it takes for the flame to self-extinguish, the duration of afterglow, and whether flaming drips ignite a cotton ball placed below the specimen. specialchem.comboedeker.comyoutube.com A V-0 rating is the most desirable, indicating that the material self-extinguishes quickly without producing flaming drips. specialchem.com

The addition of this compound to polymers can significantly improve their UL-94 rating. Research has shown that incorporating this compound, often in combination with other flame retardants, can help polymers achieve a V-0 rating, demonstrating its effectiveness in reducing flammability and preventing the spread of fire. researchgate.net

Table 4: UL-94 Vertical Burning Test Classifications

CriteriaV-0V-1V-2
Afterflame time for each individual specimen≤ 10s≤ 30s≤ 30s
Total afterflame time for any set of 5 specimens≤ 50s≤ 250s≤ 250s
Afterflame plus afterglow time for each individual specimen after the second flame application≤ 30s≤ 60s≤ 60s
Dripping of flaming particles that ignite cottonNoNoYes
Burn to holding clampNoNoNo

Cone Calorimetry for Heat Release Rate and Smoke Suppression

Cone calorimetry is a versatile bench-scale fire testing instrument that provides a wealth of information about the combustion behavior of materials. bibliotekanauki.pl It measures key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), smoke production rate (SPR), and total smoke production (TSP). bibliotekanauki.plnih.gov The test is conducted by exposing a sample to a controlled level of radiant heat, and the combustion products are analyzed.

The heat release rate is a critical parameter in assessing fire hazard, as it represents the intensity of the fire. A lower pHRR and THR indicate a more fire-resistant material. ncsu.edu Similarly, lower SPR and TSP values signify better smoke suppression performance.

This compound has been shown to be effective in reducing the heat release rate and smoke production of various materials. When incorporated into polymers or wood composites, it can significantly lower the pHRR and THR. researchgate.net For instance, in studies on flame-retardant particle boards, materials treated with magnesium-based flame retardants exhibited a notable reduction in both heat and smoke release compared to untreated materials. nih.gov

Table 5: Example of Cone Calorimeter Data for Flame-Retardant Particle Board

SamplepHRR (kW/m²)THR (MJ/m²)pSPR (m²/s)TSP (m²)
Untreated Particle Board250800.0255.5
Particle Board with Magnesium Hydroxide (B78521)180650.0122.82

This table is based on findings from research on flame-retardant particle boards and is for illustrative purposes. nih.gov

Environmental Science and Sustainability Research Pertaining to Magnesium Hypophosphite

Sustainable Production and Green Chemistry Principles

The synthesis of magnesium hypophosphite is traditionally achieved through methods such as the reaction of magnesium oxide or carbonate with hypophosphorous acid, or the reaction between a soluble magnesium salt and sodium hypophosphite. innospk.comprocurementresource.com The application of green chemistry principles aims to improve the sustainability of these processes. labdepotinc.comnih.govacs.org

Key green chemistry principles relevant to this compound production include:

Waste Prevention: Designing synthesis routes that minimize the generation of byproducts. labdepotinc.commsu.edu For instance, the neutralization reaction between magnesium oxide and hypophosphorous acid is advantageous as its primary byproduct is water. procurementresource.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.govacs.org Synthesis methods with fewer steps and byproducts generally have a higher atom economy.

Use of Safer Solvents and Auxiliaries: Where possible, aqueous reaction media are preferred over organic solvents to reduce environmental impact. nih.govacs.org The production from magnesium salt and sodium hypophosphite can be carried out in an aqueous solution. procurementresource.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.govacs.org The reaction between soluble magnesium salt and sodium hypophosphite can proceed at temperatures between 20-60°C, which is relatively energy-efficient. procurementresource.com

Use of Renewable Feedstocks: Exploring the use of renewable starting materials is a long-term goal for sustainable chemical production. nih.govopcw.org Research into using bio-based sources for reactants is an ongoing area of green chemistry.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleRelevance to this compound ProductionPotential Implementation Strategies
Waste PreventionMinimizing byproducts in synthesis reactions.Optimizing reaction conditions to favor the formation of this compound and water.
Atom EconomyMaximizing the incorporation of reactants into the final product.Prioritizing synthesis routes with minimal or no side reactions.
Safer SolventsReducing the use of hazardous organic solvents.Utilizing water as the reaction medium.
Energy EfficiencyLowering the energy consumption of the synthesis process.Developing catalysts that allow for lower reaction temperatures and pressures.

Lifecycle Assessment and Environmental Footprint Analysis of Synthesis and Application

A comprehensive lifecycle assessment (LCA) for this compound is not widely available in published literature. However, an analysis can be constructed by examining the lifecycle of its constituent components, magnesium and phosphorus compounds, and the general impacts of chemical manufacturing. The lifecycle of this compound encompasses raw material extraction, chemical synthesis, product manufacturing, use phase, and end-of-life. lightmetalage.comymaws.comresearchgate.net

The environmental footprint is significantly influenced by the production methods of the raw materials. The production of magnesium compounds, for example, can have a considerable carbon footprint depending on the energy sources used. ymaws.comresearchgate.net Similarly, the production of hypophosphorous acid or its salts involves multi-step chemical processes with associated energy and resource consumption.

The end-of-life phase considers the fate of this compound after its intended use. The potential for recycling and recovery of both magnesium and phosphorus is a key consideration in minimizing its environmental footprint. intlmag.orgintlmag.org

Table 2: Stages of Lifecycle Assessment for this compound

Lifecycle StageKey Environmental ConsiderationsPotential for Impact Reduction
Raw Material ExtractionEnergy consumption and emissions from mining and processing of magnesium and phosphorus sources. lightmetalage.comSourcing from suppliers with sustainable practices; utilizing recycled feedstocks.
Chemical SynthesisEnergy usage, solvent use, and waste generation during the manufacturing process. innospk.comAdopting green chemistry principles to improve efficiency and reduce waste.
Product UsePotential for leaching or release into the environment during the use phase of products containing this compound.Developing more stable formulations to minimize environmental release.
End-of-LifeDisposal in landfills or potential for recovery and recycling. intlmag.orgDeveloping effective recycling processes to recover magnesium and phosphorus. rsc.org

Waste Stream Management and Potential for Recycling/Re-use

Effective waste stream management is crucial for the sustainable production of this compound. The primary waste streams from its synthesis include byproducts from side reactions, unreacted starting materials, and process water. food-ingredient.net For example, in the synthesis from a magnesium salt and sodium hypophosphite, a soluble sodium salt is produced as a byproduct that needs to be managed. procurementresource.com

The potential for recycling and re-use of this compound and its components is an active area of research. The recovery of phosphorus is of particular interest due to its status as a finite resource. rsc.org Research into phosphorus recovery from various waste streams, including industrial effluents and sewage sludge, is well-established and the principles can be applied here. rsc.orgresearchgate.net

The recycling of magnesium-containing scrap is also a mature field, particularly in the context of magnesium alloys. intlmag.orgintlmag.orgfujitsu.com Recycling magnesium requires significantly less energy than primary production, leading to a substantial reduction in greenhouse gas emissions. intlmag.orgintlmag.orgintlmag.org While direct recycling of this compound from end-of-life products is complex, the recovery of its constituent elements is a viable strategy. For instance, after incineration of products containing this compound as a flame retardant, the resulting ash could potentially be processed to recover magnesium and phosphate (B84403).

Influence of Environmental Regulations on Research and Industrial Development

Environmental regulations play a significant role in shaping the research and industrial development related to this compound. Regulations concerning emissions, waste disposal, and water usage from chemical production facilities directly impact the manufacturing processes for this compound. food-ingredient.net These regulations often necessitate investment in advanced technologies for pollution control and waste treatment. food-ingredient.net

For instance, limits on the discharge of phosphorus into water bodies to prevent eutrophication drive research into more efficient synthesis methods with higher yields and better phosphorus recovery from waste streams. food-ingredient.netwinthrop.edu Similarly, air quality regulations may govern the emissions of any volatile organic compounds used as solvents or cleaning agents in the production process. askemap.org

The broader regulatory landscape, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe, requires comprehensive data on the environmental fate and toxicology of chemical substances. This encourages research into the lifecycle and potential environmental impacts of compounds like this compound.

Furthermore, regulations can act as a driver for innovation in green chemistry. frontiersin.org As stricter environmental standards are implemented, there is a greater incentive for companies to develop more sustainable and economically viable production methods for this compound and other chemical products. frontiersin.org The threat of financial penalties and reputational damage for non-compliance can spur investment in research and development of cleaner technologies. nam.org

Q & A

Q. What are the established methods for synthesizing magnesium hypophosphite, and how can reaction conditions be optimized?

this compound is typically synthesized via acid-base reactions between sodium hypophosphite (NaH2_2PO2_2) and magnesium hydroxide (Mg(OH)2_2). Key steps include:

  • Reaction stoichiometry : Ensure a 2:1 molar ratio of NaH2_2PO2_2 to Mg(OH)2_2 to prevent unreacted residues.
  • Temperature control : Maintain temperatures below 80°C to avoid decomposition of hypophosphite ions (H2_2PO2_2^-) .
  • Purification : Recrystallization from aqueous solutions yields high-purity this compound hexahydrate (Mg(H2_2PO2_2)2_2·6H2_2O) .
    Optimization : Kinetic studies using reaction calorimetry or in situ pH monitoring can refine yield and purity.

Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?

  • X-ray diffraction (XRD) : Confirms crystalline structure (tetragonal symmetry for hexahydrate form) .
  • Thermogravimetric analysis (TGA) : Measures dehydration steps (loss of 5 H2_2O at 100°C and 6 H2_2O at 180°C) .
  • Solubility profiling : Conducted in water (200 g/L at 25°C) and ethanol/ether (insoluble) .
  • Electron spin resonance (ESR) : Identifies paramagnetic species (e.g., HPO2_2^- radicals) post-irradiation .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight154.29 (anhydrous)
Density1.59 g/cm³
Solubility in water200 g/L
Crystal structureTetragonal (hexahydrate)

Q. How is this compound’s genotoxicity assessed in preclinical studies?

  • In vitro assays :
    • Ames test (OECD 471) : Negative for mutagenicity in bacterial strains .
    • Chromosomal aberration test (OECD 473) : No clastogenic effects observed .
  • In vivo assays :
    • Micronucleus test (OECD 474) : Negative in murine models after oral administration .
      Note : Current data are extrapolated from structural analogs; direct testing on this compound is limited .

Advanced Research Questions

Q. What mechanistic insights explain the stability of hypophosphite ions (H2_22​PO2−_2^-2−​) in aqueous systems with high Mg²⁺/Ca²⁺ concentrations?

Hypophosphite ions exhibit stability in Mg²⁺-rich environments due to:

  • Chelation effects : Mg²⁺ forms stable complexes with H2_2PO2_2^-, reducing oxidative degradation .
  • Redox inertia : Hypophosphite resists oxidation in non-catalytic conditions (e.g., absence of Fe⁰), as shown in meteorite corrosion studies .
    Experimental validation : Use electrochemical methods (cyclic voltammetry) to track oxidation potentials under varying ionic strengths.

Q. How do gamma irradiation and radical formation impact this compound’s material properties?

Gamma irradiation induces:

  • Radical species : HPO2_2^- and PO3_3^- radicals identified via ESR, with hyperfine coupling constants of 1674–2490 Mc/s for phosphorus nuclei .
  • Structural defects : Radicals localize in sp³-hybridized orbitals on phosphorus, altering electronic properties .
    Methodology : Irradiate single crystals at 250 kGy (Cobalt-60 source) and analyze ESR spectra at X-band frequencies.

Q. What computational models elucidate hypophosphite oxidation mechanisms on metal surfaces?

Density functional theory (DFT) reveals:

  • Adsorption energetics : Hypophosphite binds preferentially to Ni and Pd surfaces via P–O–metal interactions .
  • Reaction pathways : Oxidation proceeds through deprotonation of H2_2PO2_2^- to HPO2_2^-, followed by electron transfer .
    Validation : Compare DFT-predicted activation energies with experimental data from electrochemical impedance spectroscopy.

Q. Table 2: Key Radical Parameters from ESR Studies

RadicalHyperfine Coupling (Mc/s)Orbital HybridizationSource
HPO2_2^-1674 (P), 233 (H)sp³
PO3_3^-2490 (P)sp³

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.